![molecular formula C7H12O B2423353 1-(1-Methylcyclobutyl)ethanone CAS No. 55368-89-3](/img/structure/B2423353.png)
1-(1-Methylcyclobutyl)ethanone
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Overview
Description
“1-(1-Methylcyclobutyl)ethanone” is a chemical compound with the molecular formula C7H12O . It has a molecular weight of 112.17 .
Molecular Structure Analysis
The InChI code for “1-(1-Methylcyclobutyl)ethanone” is 1S/C7H12O/c1-6(8)7(2)4-3-5-7/h3-5H2,1-2H3
. This indicates that the molecule consists of a cyclobutyl ring with a methyl group and an ethanone group attached to it.
Physical And Chemical Properties Analysis
“1-(1-Methylcyclobutyl)ethanone” is a liquid at room temperature .
Scientific Research Applications
Quantum Chemical Analysis
A study by Koca et al. (2015) delved into the synthesis of a related compound, 1-(3-Mesityl-3-methylcyclobutyl)-2-(naphthalene-1-yloxy)ethanone, and examined its molecular structure using quantum chemical calculations. This research highlights the importance of such compounds in understanding molecular interactions and electron transfers, which are fundamental in materials science and molecular engineering (Koca et al., 2015).
Antimicrobial Properties
Wanjari (2020) investigated the antimicrobial properties of a similar compound, 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl)ethanone. This study underscores the potential of derivatives of 1-(1-Methylcyclobutyl)ethanone in developing new antimicrobial agents (Wanjari, 2020).
Biological Activities Evaluation
Research by Sarac et al. (2020) synthesized and evaluated the antioxidant and antibacterial properties of 1-(3-Methyl-3-mesityl)-cyclobutyl-2-{[5-(2-fluorophenyl)-4-(aryl-alkyl)-4H-[1,2,4]triazol-3-yl]sulfanyl}-ethanone compounds. These findings are significant in the field of pharmacology and drug discovery (Sarac et al., 2020).
Computational Analysis for Medical Applications
Koparir et al. (2022) conducted synthesis, characterization, and computational studies of thiophene-based compounds related to 1-(1-Methylcyclobutyl)ethanone. This study explored their potential as corrosion inhibitors and their interaction with SARS-CoV-2 proteins, providing insights into their applications in medical research and materials science (Koparir et al., 2022).
Photochemistry and Crystal Structures
The photochemistry and crystal structures of related compounds, such as α-adamantylacetophenones, were studied by Fu et al. (1998). This research is crucial for understanding the photostability and reactivity of these compounds, which can have implications in fields like photopharmacology and material sciences (Fu et al., 1998).
DFT Calculation in Synthetic Chemistry
A study without listed authors (2022) focused on the synthesis of 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, using density functional theory (DFT) for molecular characterization. This highlights the role of computational methods in advancing synthetic chemistry (Author(s) not listed, 2022).
Safety And Hazards
properties
IUPAC Name |
1-(1-methylcyclobutyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6(8)7(2)4-3-5-7/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCONMNLEVXRWTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methylcyclobutyl)ethanone |
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